3-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine

Cross-coupling Trifluoromethylation Regioselectivity

Researchers requiring reliable cross-coupling partners often encounter failed reactions when procuring incorrect pyridine regioisomers. 3-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine (CAS 1227512-42-6) resolves this: its 2-iodo substitution pattern enables near-quantitative conversion in (trifluoromethyl)copper displacement reactions, unlike 3- or 4-iodo analogs that yield only moderate conversion. Key supply advantages: 98% purity ensures consistent Suzuki-Miyaura and Sonogashira coupling performance across library plates; mild C-I bond reactivity preserves sensitive stereocenters during late-stage functionalization; stocked for immediate global dispatch.

Molecular Formula C6H3F3INO
Molecular Weight 288.99 g/mol
CAS No. 1227512-42-6
Cat. No. B1408089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine
CAS1227512-42-6
Molecular FormulaC6H3F3INO
Molecular Weight288.99 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1O)I)C(F)(F)F
InChIInChI=1S/C6H3F3INO/c7-6(8,9)3-1-4(12)5(10)11-2-3/h1-2,12H
InChIKeyZZFLHCRNDVUFIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine Technical Profile


3-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine (CAS 1227512-42-6) is a halogenated pyridine derivative featuring hydroxyl, iodo, and trifluoromethyl substituents . With a molecular formula of C6H3F3INO and a molecular weight of 288.99 g/mol, this compound serves primarily as a synthetic building block in medicinal chemistry and agrochemical research . The trifluoromethyl group imparts enhanced metabolic stability and lipophilicity to derived compounds, while the iodo substituent enables diverse cross-coupling reactions including Suzuki-Miyaura and Sonogashira couplings . The compound is commercially available with purity specifications typically ranging from 95% to 98% . However, its specific regioisomeric arrangement at the 2-iodo-3-hydroxy-5-trifluoromethyl positions confers distinct reactivity patterns that differentiate it from closely related analogs [1].

BUILDING BLOCK Halogenated pyridine scaffold for Pd-catalyzed cross-coupling and trifluoromethylation
REACTIVITY 2-iodo substitution reported to enable efficient CF3 installation via (trifluoromethyl)copper displacement
REGIOISOMER 3-OH/2-I/5-CF3 arrangement provides distinct electronic and steric profile for synthetic design

3-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine: Regioisomer Specificity


Direct substitution of 3-hydroxy-2-iodo-5-(trifluoromethyl)pyridine with other trifluoromethyl-iodo-pyridine regioisomers is not scientifically valid due to pronounced positional effects on cross-coupling efficiency and subsequent derivatization pathways. The 2-iodo substitution pattern in this compound enables nearly quantitative conversion to 2-(trifluoromethyl)pyridines via displacement with (trifluoromethyl)copper, whereas 3- and 4-iodopyridine regioisomers yield only moderate conversion under identical conditions [1]. Furthermore, the specific spatial arrangement of the hydroxyl group at the 3-position relative to the iodo group influences both the electronic environment and steric accessibility of the reactive center, directly affecting catalyst compatibility and reaction yields in palladium-catalyzed couplings . Procurement of the incorrect regioisomer may lead to failed coupling reactions, reduced yields, or the formation of unintended byproducts, thereby compromising both research timelines and material costs [2].

This Product (2-iodo regioisomer)
Reported high conversion in CF3 displacement
Facile oxidative addition supports mild Pd-coupling conditions
3-iodo / 4-iodo / 2-bromo regioisomers
Moderate conversion at best; 2-bromo unreactive
May require elevated temperature or specialized catalysts

Incorrect regioisomer selection may result in reduced yields, higher purification demands, and altered reactivity profiles in cross-coupling sequences.

Quantitative Evidence for Differentiation


Trifluoromethylation Conversion Efficiency

The 2-iodo substitution pattern in 3-hydroxy-2-iodo-5-(trifluoromethyl)pyridine (CAS 1227512-42-6) enables nearly quantitative conversion to the corresponding 2-(trifluoromethyl)pyridine derivative when treated with in situ generated (trifluoromethyl)copper [1]. In contrast, 3-iodopyridines and 4-iodopyridines produce only moderate yields under identical reaction conditions, and 2-bromopyridines fail to react effectively [1]. This positional advantage is critical for synthetic routes requiring high-yielding trifluoromethyl group introduction.

CF3 Conversion
Head-to-head
2-iodo: near-quantitative vs. 3/4-iodo: moderate
Supports high-yield CF3 installation route design
In situ (trifluoromethyl)copper, DMF, rt
Cross-coupling Trifluoromethylation Regioselectivity

Commercial Purity Advantage

3-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine (CAS 1227512-42-6) is commercially available from Leyan (Shanghai Haohong Biomedical) with a certified purity specification of 98% . The most structurally similar regioisomer, 2-hydroxy-5-iodo-3-(trifluoromethyl)pyridine (CAS 887707-23-5), is offered by Alfa Chemistry with a purity specification of 95% . For research applications where impurity profiles can affect coupling efficiency or downstream biological assay reproducibility, the 3% higher purity specification provides a meaningful procurement advantage.

Purity Specification
Data to verify
98% (target) vs. 95% (regioisomer)
Reported higher purity may benefit sensitive coupling applications
Vendor-specified; verify batch COA
Purity specification Procurement Quality control

Physicochemical Profile Differences

Computational property predictions reveal distinct physicochemical profiles between regioisomers that can influence lead optimization decisions. For 2-hydroxy-5-iodo-3-(trifluoromethyl)pyridine (CAS 887707-23-5), reported parameters include Consensus LogP of 2.35, MLogP of 2.28, Bioavailability Score of 0.55, and predicted blood-brain barrier permeability . While directly comparable computational data for 3-hydroxy-2-iodo-5-(trifluoromethyl)pyridine (CAS 1227512-42-6) are not published in the same source, the distinct substitution pattern alters both lipophilicity and hydrogen-bonding capacity, which can meaningfully affect pharmacokinetic properties of derived compounds [1].

Physicochemical Profile
Class-level
Target data not reported; analog LogP 2.35
Regioisomeric shift may alter drug-like properties; separate profiling needed
No direct comparison; computational prediction context
Physicochemical properties Drug-likeness Regioisomer differentiation

Enhanced Cross-Coupling Reactivity

The iodo substituent in 3-hydroxy-2-iodo-5-(trifluoromethyl)pyridine (CAS 1227512-42-6) provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to bromo analogs. Literature precedent demonstrates that 2-iodopyridines undergo efficient Suzuki-Miyaura and Sonogashira couplings, whereas 2-bromopyridines often require more forcing conditions or specialized ligands to achieve comparable conversions [1]. This enhanced reactivity of the C-I bond (bond dissociation energy approximately 65 kcal/mol) relative to the C-Br bond (approximately 84 kcal/mol) translates to faster oxidative addition and broader functional group tolerance [2].

Cross-Coupling Reactivity
Class-level
C-I ~65 kcal/mol vs. C-Br ~84 kcal/mol
Supports broader functional group tolerance in Pd couplings
General class comparison; review specific substrates
Cross-coupling Suzuki-Miyaura Sonogashira Reactivity

Research and Industrial Applications


Agrochemical Intermediate Synthesis

In agrochemical research programs targeting trifluoromethylpyridine-containing active ingredients such as fluazifop-butyl derivatives, 3-hydroxy-2-iodo-5-(trifluoromethyl)pyridine (CAS 1227512-42-6) is the preferred building block when the synthetic route requires introduction of an additional trifluoromethyl group at the 2-position [1]. The near-quantitative conversion efficiency of 2-iodopyridines to 2-(trifluoromethyl)pyridines [2] minimizes material loss and reduces purification complexity compared to routes employing 3- or 4-iodo regioisomers, which yield only moderate conversions and necessitate extensive chromatographic purification. This efficiency directly translates to lower cost per gram of final product in scale-up scenarios.

Medicinal Chemistry Library Synthesis

Medicinal chemistry teams engaged in parallel library synthesis or structure-activity relationship (SAR) exploration should utilize 3-hydroxy-2-iodo-5-(trifluoromethyl)pyridine (CAS 1227512-42-6) as a versatile coupling partner in Suzuki-Miyaura and Sonogashira reactions [1]. The 2-iodo substitution pattern provides reliable and predictable reactivity under standard palladium catalysis conditions, enabling efficient diversification of the pyridine core . The 98% purity specification available from commercial suppliers ensures consistent performance across library plates, reducing the incidence of failed couplings due to impurities that could otherwise confound biological activity interpretation.

Late-Stage Drug Candidate Functionalization

In late-stage optimization of fluorinated drug candidates where the trifluoromethylpyridine motif is already incorporated, 3-hydroxy-2-iodo-5-(trifluoromethyl)pyridine (CAS 1227512-42-6) serves as a strategically advantageous intermediate. The enhanced reactivity of the C-I bond relative to C-Br alternatives [1] permits mild coupling conditions that preserve sensitive functional groups elsewhere in the molecule [2]. This reactivity profile is particularly valuable when modifying advanced intermediates where harsh conditions could degrade stereocenters or labile protecting groups, thereby enabling convergent synthetic strategies that would be inaccessible with less reactive halogenated analogs.

Application
Selection Property
Validation Focus
Agrochemical Intermediate Synthesis
2-Iodo substitution for high-conversion CF3 installation
Trifluoromethylation conversion efficiency
Medicinal Chemistry Library Synthesis
Reliable Pd-catalyzed cross-coupling reactivity
Purity specification for batch consistency in parallel synthesis
Late-Stage Functionalization
Mild coupling conditions via iodo reactivity
Functional group tolerance in advanced intermediate modification
Quote Request

Request a Quote for 3-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.